molecular formula C10H8BrNO2S2 B1303487 Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate CAS No. 423768-45-0

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1303487
CAS No.: 423768-45-0
M. Wt: 318.2 g/mol
InChI Key: UQDNCYJCQLXMOK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a thiophene ring, and an ester functional group

Preparation Methods

The synthesis of Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of thiophene derivatives followed by cyclization with thioamide compounds to form the thiazole ring. The esterification process is then carried out to introduce the ethyl ester group. Industrial production methods may involve the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques to achieve high yields and purity .

Chemical Reactions Analysis

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole and thiophene derivatives:

Properties

IUPAC Name

ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S2/c1-2-14-10(13)6-5-15-9(12-6)7-3-4-8(11)16-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDNCYJCQLXMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381521
Record name Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-45-0
Record name Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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